![molecular formula C18H24N4O2 B5767455 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, also known as TBEH, is a novel compound that has shown promising results in various scientific research applications. TBEH is a pyrazole derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exerts its anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been found to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been found to increase the activity of antioxidant enzymes, including SOD and CAT. Moreover, 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is its simple and efficient synthesis method. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide also exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide research. One of the potential applications of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been suggested to have potential as a therapeutic agent for the treatment of diabetes. Moreover, further research is needed to understand the mechanism of action of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide and to optimize its pharmacological properties.
Conclusion:
In conclusion, 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a novel compound that has shown promising results in various scientific research applications. The synthesis method is simple and efficient, providing a high yield of the final product. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibits potent anticancer activity against various cancer cell lines, has antifungal and antibacterial activity, and has anti-inflammatory and antioxidant properties. However, further research is needed to understand the mechanism of action of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide and to optimize its pharmacological properties.
Synthesis Methods
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been synthesized using a one-pot reaction between 4-ethoxybenzaldehyde, tert-butyl hydrazine, and ethyl acetoacetate in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrazole ring. The final product is obtained by the addition of carbohydrazide. The synthesis method is simple, efficient, and provides a high yield of the final product.
Scientific Research Applications
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has also been shown to have antifungal and antibacterial activity. Moreover, 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
5-tert-butyl-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-6-24-14-9-7-13(8-10-14)12(2)19-22-17(23)15-11-16(21-20-15)18(3,4)5/h7-11H,6H2,1-5H3,(H,20,21)(H,22,23)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDVPMSCENVADP-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C(C)(C)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N'-[(E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide |
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